Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Role in Aromatase Inhibition
Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Role in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor. It details its mechanism of action, quantitative efficacy, relevant experimental protocols, and its impact on signaling pathways.
Core Concepts: Mechanism of Action
Fadrozole Hydrochloride Hemihydrate is a second-generation nonsteroidal aromatase inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis.[2] Aromatase catalyzes the conversion of androgens (specifically androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[3][2] By binding to the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels.[3][4] This deprivation of estrogen is a key therapeutic strategy in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.[3][5] Fadrozole binds reversibly to the heme moiety of the cytochrome P450 component of the aromatase enzyme complex.[6][7]
Quantitative Efficacy of Fadrozole
The potency of Fadrozole has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition Data
| Parameter | Value | System/Assay Condition | Reference |
| IC50 (Aromatase Activity) | 6.4 nM | Not specified | [8] |
| IC50 (Estrogen Production) | 0.03 µM (30 nM) | Hamster ovarian slices | [8] |
| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [8] |
| Ki (Estrone Synthetic Pathway) | 3.0 ng/mL (13.4 nM) | In vivo study in postmenopausal women | [9][10] |
| Ki (Estradiol Synthetic Pathway) | 5.3 ng/mL (23.7 nM) | In vivo study in postmenopausal women | [9][10] |
Table 2: In Vivo Efficacy and Pharmacokinetic Data
| Parameter | Value | Model/Population | Reference |
| ED50 (Uterine Hypertrophy Inhibition) | 0.03 mg/kg | Androstenedione-induced uterine hypertrophy in rats | [8] |
| Estrogen Suppression | >80% for estrone, >50% for estradiol | Postmenopausal women with advanced breast cancer | [11][12] |
| Time to Peak Plasma Concentration | 1-2 hours | Postmenopausal women (2 and 8 mg twice daily) | [9][10] |
| Average Half-life | 10.5 hours | Postmenopausal women | [9][10] |
| Oral Clearance | 621 mL/min | Postmenopausal women | [9][10] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a common method for assessing the inhibitory potential of compounds like Fadrozole on aromatase activity using human placental microsomes as the enzyme source.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aromatase.
Materials:
-
Human placental microsomes (source of aromatase)[13]
-
Test compound (e.g., Fadrozole Hydrochloride Hemihydrate)
-
[1β-³H]-Androstenedione (radiolabeled substrate)[14]
-
NADPH or an NADPH-generating system (cofactor)[13]
-
Assay Buffer (e.g., phosphate buffer)
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Methodology:
-
Microsome Preparation: Isolate microsomes from human placental tissue via differential centrifugation. The resulting microsomal pellet contains the endoplasmic reticulum membrane fraction where aromatase is located.[13]
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, human placental microsomes, and the NADPH generating system.[15]
-
Inhibitor Addition: Add varying concentrations of the test compound (Fadrozole) to the reaction mixtures. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[15]
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Measurement of Activity: The aromatase activity is determined by measuring the amount of ³H₂O released from the tritiated androstenedione. This is typically done by separating the aqueous phase containing ³H₂O from the organic phase containing the unreacted substrate, followed by scintillation counting.
-
Data Analysis: Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Signaling Pathways and Downstream Effects
The inhibition of aromatase by Fadrozole sets off a cascade of downstream effects, primarily centered on the reduction of estrogen and its subsequent impact on estrogen receptor (ER) signaling.
Estrogen Biosynthesis and its Inhibition
In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, produced by the adrenal glands, in tissues such as adipose tissue.[2] Aromatase is the key enzyme in this process. Fadrozole directly inhibits this enzyme, leading to a systemic decrease in estrogen levels.
Impact on Estrogen Receptor (ER) Signaling
The estrogens produced by aromatase activity normally bind to estrogen receptors (primarily ERα) in the nucleus of target cells, such as those in breast tissue.[17] This binding leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This, in turn, modulates the transcription of genes involved in cell proliferation and growth.[5][18]
By depleting the ligands (estrogens) for the estrogen receptor, Fadrozole effectively abrogates this signaling pathway. The reduced activation of the ER leads to cell cycle arrest, typically in the G0/G1 phase, and can induce apoptosis in estrogen-dependent cancer cells.[5]
References
- 1. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fadrozole - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. abcam.com [abcam.com]
- 16. turkjps.org [turkjps.org]
- 17. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
